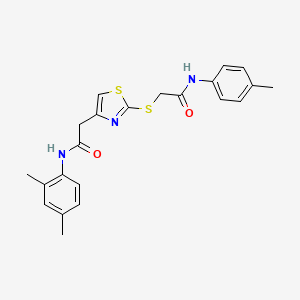
N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring, an acetamide group, and aromatic substituents. Its molecular formula is C22H24N4O2S, with a molecular weight of approximately 412.52 g/mol. The presence of both 2,4-dimethylphenyl and p-tolyl groups contributes to its unique steric and electronic properties, influencing its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives similar to this compound. For instance, compounds containing thiazole moieties have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms underlying these effects often involve:
- Inhibition of DNA synthesis : Assessed using MTT assays, indicating reduced proliferation rates in cancer cells.
- Induction of apoptosis : Evaluated through acridine orange/ethidium bromide staining and caspase-3 activation assays, suggesting that these compounds can trigger programmed cell death in tumor cells .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound may exhibit activity against various bacterial strains. The specific mechanisms may include:
- Disruption of bacterial cell wall synthesis : This is a common target for many antimicrobial agents.
- Inhibition of key metabolic pathways : Such as those involved in nucleic acid synthesis.
Case Studies and Experimental Data
-
Study on Anticancer Properties :
- Objective : To evaluate the anticancer activity of thiazole derivatives.
- Methodology : Synthesis of various thiazole compounds followed by in vitro testing against A549 and C6 cell lines.
- Results : Compounds with specific substitutions demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis .
-
Antimicrobial Evaluation :
- Objective : To assess the antibacterial efficacy of this compound.
- Methodology : Disk diffusion method against standard bacterial strains.
- Results : Notable inhibition zones were observed, suggesting potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could lead to downstream effects influencing cell survival and proliferation.
Comparative Analysis
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-14-4-7-17(8-5-14)23-21(27)13-29-22-24-18(12-28-22)11-20(26)25-19-9-6-15(2)10-16(19)3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFPEIDBPPQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














